

In-Depth Technical Guide: Methyl 3-bromonaphthalene-1-carboxylate (CAS: 16650-63-8)

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Compound of Interest

Compound Name: Methyl 3-bromonaphthalene-1-carboxylate

Cat. No.: B100112

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromonaphthalene-1-carboxylate is a vital scaffold in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, advanced materials, and specialized agrochemicals.^[1] Its naphthalene core, functionalized with both a bromine atom and a methyl ester group, offers a versatile platform for a variety of chemical transformations. The bromine substituent provides a reactive handle for cross-coupling and nucleophilic substitution reactions, while the methyl ester can be readily hydrolyzed or converted to other functional groups, making it an invaluable building block for creating complex molecular architectures.^[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of **Methyl 3-bromonaphthalene-1-carboxylate**, with a focus on experimental details and data for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 3-bromonaphthalene-1-carboxylate** is presented in the table below. While experimental data for some properties are not readily available in the literature, data for closely related compounds are provided for reference.

Property	Value	Source/Reference
CAS Number	16650-63-8	[1]
Molecular Formula	C ₁₂ H ₉ BrO ₂	[1]
Molecular Weight	265.11 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	Data not available. (Precursor, 3-Bromo-naphthalene-1-carboxylic acid, has a melting point of 176-180 °C)	
Boiling Point	Data not available. (Related compound, 1-Bromonaphthalene, boils at 132–135 °C at 12 mmHg)	
Solubility	Data not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Methyl 3-bromonaphthalene-1-carboxylate**. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from data on similar bromonaphthalene derivatives.[\[2\]](#)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the naphthalene ring protons. The methyl ester protons will appear as a singlet further upfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display resonances for the naphthalene ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.

The carbon attached to the bromine atom will show a characteristic chemical shift. Aromatic and alkene carbons typically appear in the 120-160 ppm range, while carbonyl carbons are found further downfield (165-190 ppm).[3]

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃).[4]

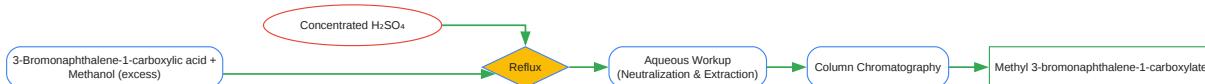
Synthesis and Experimental Protocols

Methyl 3-bromonaphthalene-1-carboxylate is typically synthesized from its corresponding carboxylic acid, 3-bromonaphthalene-1-carboxylic acid, via Fischer esterification.

Synthesis of Methyl 3-bromonaphthalene-1-carboxylate via Fischer Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Workflow for Fischer Esterification:



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Caption: Fischer Esterification Workflow

Experimental Protocol:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromonaphthalene-1-carboxylic acid (1.0 eq) in an excess of methanol (which also serves as the solvent).

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
- Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure **Methyl 3-bromonaphthalene-1-carboxylate**.

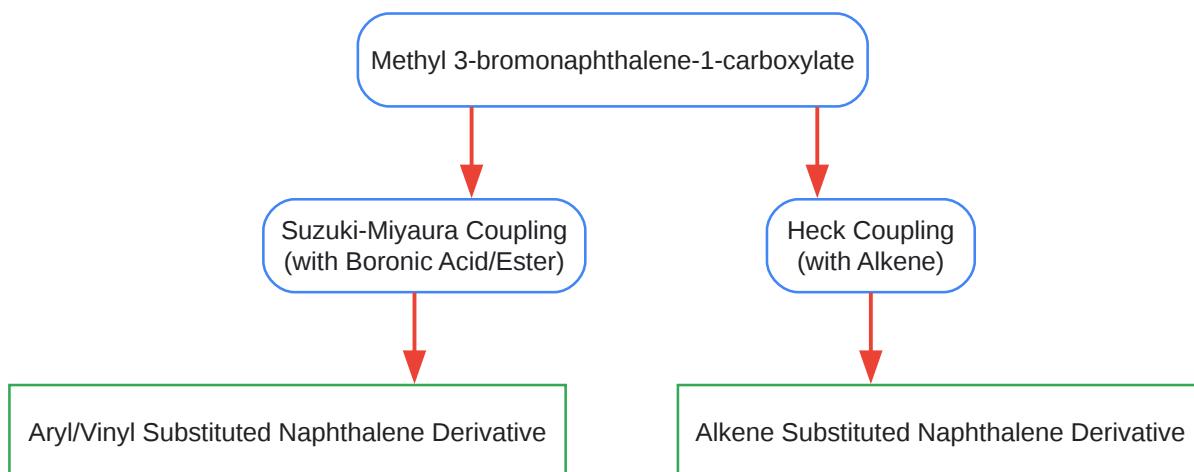
Chemical Reactivity and Applications

Methyl 3-bromonaphthalene-1-carboxylate is a valuable intermediate for the synthesis of a wide range of organic molecules due to the reactivity of its bromine substituent in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in **Methyl 3-bromonaphthalene-1-carboxylate** is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds.

Logical Relationship of Cross-Coupling Reactions:



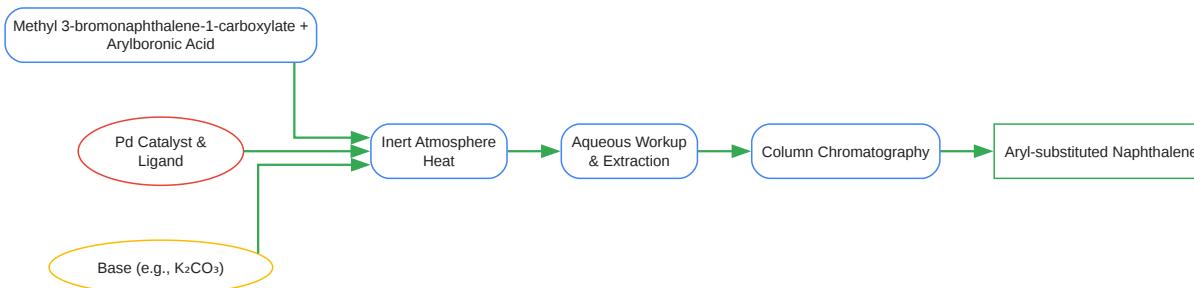
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Caption: Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid.[5]

Experimental Workflow for Suzuki-Miyaura Coupling:



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Caption: Suzuki-Miyaura Coupling Workflow

Detailed Protocol:

- Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine **Methyl 3-bromonaphthalene-1-carboxylate** (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%), a suitable ligand (e.g., PPh_3 , 2-10 mol%), and a base (e.g., K_2CO_3 , 2.0-3.0 equiv).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition and Degassing: Add a degassed solvent system (e.g., toluene/water). Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
- Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by TLC.
- Work-up: Cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel.

Heck Reaction: Experimental Protocol

The Heck reaction allows for the coupling of **Methyl 3-bromonaphthalene-1-carboxylate** with an alkene.[6][7]

Experimental Protocol:

- Reaction Setup: To a Schlenk tube, add **Methyl 3-bromonaphthalene-1-carboxylate** (1.0 equiv), the alkene (1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1 mol%), and a ligand (e.g., PPh_3 , 2 mol%).
- Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Reagent Addition: Add a base (e.g., K_2CO_3 , 2 equiv) and a degassed solvent (e.g., DMF).

- Reaction: Heat the reaction mixture and monitor its progress by TLC.
- Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Biological Activity

While specific biological activity data for **Methyl 3-bromonaphthalene-1-carboxylate** is limited in publicly available literature, naphthalene derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[\[8\]](#)

Studies on various naphthalene-chalcone derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer).[\[9\]](#)[\[10\]](#) For instance, some derivatives have been shown to induce cell cycle arrest and apoptosis.[\[10\]](#) Furthermore, certain brominated naphthalene derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[\[11\]](#)

The antimicrobial potential of naphthalene derivatives has also been investigated, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.[\[12\]](#)[\[13\]](#)

Given these precedents, **Methyl 3-bromonaphthalene-1-carboxylate** represents a promising starting point for the synthesis of novel bioactive molecules. Further research is warranted to explore its specific cytotoxic and antimicrobial activities and to elucidate any potential mechanisms of action, including its effects on cellular signaling pathways.

Conclusion

Methyl 3-bromonaphthalene-1-carboxylate is a highly versatile and valuable building block in organic synthesis. Its well-defined structure and the presence of two key functional groups provide chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery, materials science, and agrochemicals. The detailed experimental protocols and compiled data in this guide are intended to facilitate its use in the research and development of new and innovative chemical entities. Further investigation into the specific biological activities of this compound and its derivatives is a promising area for future research.

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